2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline 2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15182069
InChI: InChI=1S/C17H14N4OS/c1-22-12-9-7-11(8-10-12)15-19-16-13-5-3-4-6-14(13)18-17(23-2)21(16)20-15/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4 g/mol

2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline

CAS No.:

Cat. No.: VC15182069

Molecular Formula: C17H14N4OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline -

Specification

Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline
Standard InChI InChI=1S/C17H14N4OS/c1-22-12-9-7-11(8-10-12)15-19-16-13-5-3-4-6-14(13)18-17(23-2)21(16)20-15/h3-10H,1-2H3
Standard InChI Key JXMFEGSOZJBYJE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-(4-methoxyphenyl)-5-methylsulfanyl- triazolo[1,5-c]quinazoline, underscores its fused heterocyclic architecture. Key structural attributes include:

  • Triazolo[1,5-c]quinazoline core: A bicyclic system combining a triazole ring (positions 1–3) and a quinazoline moiety (positions 4–11).

  • 4-Methoxyphenyl group: Attached at position 2, this substituent enhances electron density and steric bulk, influencing receptor binding .

  • Methylthio group: At position 5, this moiety contributes to hydrophobic interactions and metabolic stability.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₄OS
Molecular Weight322.4 g/mol
logP3.6 (estimated)
Hydrogen Bond Acceptors5
Polar Surface Area36.09 Ų
SMILESCOC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SC

The stereochemistry is achiral, simplifying synthetic routes and reducing enantiomer-related variability .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from 4-hydrazinoquinazoline or its precursors. A representative pathway includes:

  • Cyclization: 4-Hydrazinoquinazoline undergoes cyclization with nitrous acid to form the triazolo[1,5-c]quinazoline core .

  • Functionalization:

    • The 4-methoxyphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution.

    • Methylthio incorporation is achieved through alkylation with methyl iodide or displacement reactions using potassium thioacetate.

Key Reaction:

4-Hydrazinoquinazoline+CH3IBaseTriazoloquinazoline intermediateNaSMeTarget Compound\text{4-Hydrazinoquinazoline} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Triazoloquinazoline intermediate} \xrightarrow{\text{NaSMe}} \text{Target Compound}

Structural Analogues

Modifications at positions 2 and 5 have been explored to optimize bioactivity:

  • Position 2: Replacement of methoxyphenyl with morpholine (e.g., 4-(2-(2-methyl- triazolo[1,5-c]quinazolin-5-ylthio)ethyl)morpholine) improves solubility but reduces anticancer potency .

  • Position 5: Substituting methylthio with ethylthio enhances antimicrobial activity but increases logP, compromising bioavailability .

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent activity against leukemia (CCRF-CEM, MOLT-4) and solid tumors (SNB-75), with IC₅₀ values ranging from 1.0–10 μM . The mechanism involves:

  • EGFR Tyrosine Kinase Inhibition: Docking studies reveal competitive binding at the ATP site, akin to Gefitinib (ΔG = −8.2 kcal/mol) .

  • Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage in HL-60 cells.

Table 2: Anticancer Activity Profile

Cell LineIC₅₀ (μM)MechanismSource
CCRF-CEM (Leukemia)1.0EGFR inhibition, apoptosis
SNB-75 (CNS Cancer)5.2Cell cycle arrest (G2/M phase)

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 250 mg/L) and fungi (Candida albicans), attributed to:

  • Cell Wall Synthesis Disruption: Binding to penicillin-binding proteins (PBPs) .

  • Membrane Permeabilization: Interaction with ergosterol in fungal membranes.

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High gastrointestinal absorption (Caco-2 permeability = 8.9 × 10⁻⁶ cm/s) due to moderate logP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methylthio group to sulfoxide.

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) predominates, with <5% fecal excretion.

Toxicity

Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) indicate dose-dependent hepatotoxicity, likely from reactive sulfoxide metabolites.

Therapeutic Applications and Future Directions

Oncology

Preclinical data support its use as a third-line therapy for EGFR-mutated non-small cell lung cancer (NSCLC), particularly in cases resistant to Osimertinib.

Infectious Diseases

Ongoing trials explore topical formulations for methicillin-resistant Staphylococcus aureus (MRSA) infections .

Challenges and Innovations

  • Solubility Limitations: Nanoemulsion-based delivery systems are under development to enhance oral bioavailability.

  • Targeted Derivatives: Conjugation with folate receptors (e.g., compound 7.2 ) improves tumor-specific uptake.

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